molecular formula C8H20Cl2N2O B1603480 4-((Dimethylamino)methyl)piperidin-4-ol CAS No. 695145-47-2

4-((Dimethylamino)methyl)piperidin-4-ol

Cat. No.: B1603480
CAS No.: 695145-47-2
M. Wt: 231.16 g/mol
InChI Key: MYISEZLKOWOGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Dimethylamino)methyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)piperidin-4-ol typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Piperidine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-30°C.

    Procedure: Piperidine is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a fully saturated piperidine derivative.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

4-((Dimethylamino)methyl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of various bioactive compounds and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Diethylamino)methyl)piperidin-4-ol
  • 4-((Dimethylamino)methyl)piperidine
  • 4-((Dimethylamino)methyl)piperidin-4-one

Uniqueness

4-((Dimethylamino)methyl)piperidin-4-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and a dimethylamino group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10(2)7-8(11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGCHZLCVBUEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.5 g (19.4 mmol) of ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate are heated overnight under reflux with 35 ml of concentrated hydrochloric acid. The product is concentrated, and the crystals are triturated with acetone, filtered off with suction and dried in a vacuum desiccator over P4O10.
Name
ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
4-((Dimethylamino)methyl)piperidin-4-ol
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